Pefloxacin-d3 is a deuterated derivative of the fluoroquinolone antibiotic pefloxacin. The incorporation of deuterium atoms into the molecular structure of pefloxacin enhances its utility in various scientific applications, particularly in pharmacokinetics and metabolic studies. Pefloxacin itself is known for its broad-spectrum antibacterial activity, primarily against Gram-negative bacteria.
Pefloxacin-d3 is synthesized from pefloxacin, which is derived from the quinolone family of antibiotics. The synthesis typically involves deuterated reagents or solvents to facilitate the incorporation of deuterium into the compound, making it a valuable tool for research in medicinal chemistry and pharmacology.
Pefloxacin-d3 is classified as a fluoroquinolone antibiotic. As a synthetic compound, it falls under the category of antimicrobial agents with specific applications in clinical and laboratory settings.
The synthesis of Pefloxacin-d3 can be achieved through several methods, primarily focusing on the introduction of deuterium into the pefloxacin structure. Common techniques include:
Industrial production often involves large-scale synthesis where multiple steps are optimized to ensure quality control. This includes the preparation of intermediates and purification processes tailored to meet research-grade standards.
Pefloxacin-d3 retains the core structure of pefloxacin with additional deuterium atoms. The molecular formula can be represented as C_17H_18D_3N_3O_3, where D indicates the presence of deuterium.
The molecular weight of Pefloxacin-d3 is approximately 307.4 g/mol, which is slightly higher than its non-deuterated counterpart due to the presence of deuterium.
Pefloxacin-d3 undergoes various chemical reactions similar to those of its non-deuterated form. Key types include:
These reactions are essential for studying the compound's stability, degradation pathways, and interactions with other molecules, providing insights into its potential therapeutic applications.
Pefloxacin-d3 exhibits its bactericidal action through inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are vital for DNA replication and transcription in bacteria. By interfering with these processes, Pefloxacin-d3 effectively prevents bacterial cell division, leading to cell death.
Pefloxacin-d3 serves multiple purposes in scientific research:
Deuterium labeling represents a powerful methodological advancement in pharmaceutical research, particularly for studying the complex pharmacokinetic behavior of antimicrobial agents. The strategic replacement of hydrogen atoms with deuterium (²H or D) creates compounds with identical chemical properties to their protiated counterparts but with distinct mass signatures detectable by advanced analytical techniques. This isotopic substitution enables researchers to conduct precise metabolic tracking without altering the compound's biological activity or receptor interactions. The inherent stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can potentially modify metabolic pathways, slowing hepatic metabolism and providing clearer insights into drug disposition mechanisms. For fluoroquinolone antibiotics specifically, deuterium labeling allows researchers to conduct simultaneous administration studies comparing labeled and unlabeled compounds in the same biological system, eliminating inter-individual variability and significantly enhancing data accuracy in distribution and excretion studies [5] [8].
The analytical advantages of deuterated compounds are particularly evident in mass spectrometry-based methodologies. The predictable mass shift introduced by deuterium atoms creates unique spectral signatures that enable researchers to differentiate the labeled compound from endogenous metabolites and the parent drug. This differentiation is crucial when studying drug distribution in complex matrices like tissue homogenates or biological fluids. Furthermore, deuterated internal standards have become indispensable in quantitative bioanalysis, where they correct for variability during sample preparation and ionization processes. This correction significantly improves the accuracy and precision of concentration measurements, especially when investigating the tissue penetration characteristics of antibiotics like fluoroquinolones, where drug concentrations can vary substantially between compartments [4] [8].
Pefloxacin-d3 (1-ethyl-6-fluoro-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid) occupies a specialized niche within the deuterated fluoroquinolone landscape due to its specific deuteration pattern and the pharmacological significance of its parent compound. This derivative features selective deuterium incorporation at the N-methyl position of the piperazinyl substituent (C₁₇D₃H₁₇FN₃O₃; molecular weight 336.38 g/mol), a site strategically chosen for its metabolic relevance and minimal steric impact on molecular interactions [5] [8]. The parent compound, pefloxacin, is distinguished among fluoroquinolones by its extended elimination half-life (6.2-12.4 hours) and favorable tissue penetration characteristics, achieving tissue-to-plasma concentration ratios exceeding unity in critical sites like lungs and kidneys [1] [2]. These pharmacokinetic properties make it an excellent candidate for deuterium labeling studies aimed at understanding the distribution dynamics of antimicrobial agents.
The development of Pefloxacin-d3 aligns with the broader trajectory of fluoroquinolone research that increasingly incorporates stable isotopes to address complex pharmacological questions. Unlike earlier deuterated quinolones that might have deuteration at metabolically inert positions, Pefloxacin-d3's modification at the N-methyl group targets a site known to undergo hepatic transformation, potentially offering insights into metabolic stability. Contemporary research leverages this deuterated analog in advanced mass spectrometry applications, particularly matrix-assisted laser desorption/ionization (MALDI) platforms that can rapidly detect deuterium incorporation into bacterial lipids as a growth indicator. This application positions Pefloxacin-d3 at the intersection of pharmacology and microbiology, enabling simultaneous investigation of drug distribution and bacterial susceptibility [4] [6].
Table 1: Characteristics of Deuterated Fluoroquinolone Research Compounds
Compound Name | Deuteration Site | Molecular Formula | Molecular Weight | Key Research Applications |
---|---|---|---|---|
Pefloxacin-d3 | N-methyl group | C₁₇D₃H₁₇FN₃O₃ | 336.38 g/mol | Tissue distribution studies, metabolic stability, antimicrobial susceptibility testing |
Other deuterated quinolones | Variable (e.g., aromatic positions, ethyl group) | Variable | Variable | General pharmacokinetic studies, metabolite identification |
Pefloxacin-d3 serves as an invaluable mechanistic probe for investigating the complex interplay between antibiotic pharmacokinetics and pharmacodynamics. Its primary significance lies in enabling high-precision tracking of the parent compound's distribution and metabolism without interference from endogenous compounds or metabolic byproducts. This capability is particularly crucial for studying the tissue penetration profiles that define pefloxacin's clinical utility. Research using non-deuterated pefloxacin demonstrates significantly higher concentrations in lung and kidney tissues compared to plasma, with tissue-to-plasma concentration ratios substantially exceeding unity [1] [2] [7]. The deuterated analog allows researchers to quantify these distribution patterns with greater accuracy, especially when examining intracellular accumulation relevant for treating pathogens residing within host cells.
The research applications of Pefloxacin-d3 extend to cutting-edge antimicrobial susceptibility testing (AST) platforms. Recent methodological innovations exploit deuterium oxide (D₂O) labeling combined with MALDI mass spectrometry to rapidly detect bacterial growth through incorporation of deuterium into newly synthesized membrane lipids. In this context, Pefloxacin-d3 serves as a critical analytical standard for understanding how antibiotic exposure influences lipid biosynthesis in resistant versus susceptible bacterial strains. When bacteria grow in D₂O-containing media, deuterium incorporation generates detectable mass shifts in lipid spectra. The presence of an effective antibiotic reduces deuterium integration in susceptible strains but not in resistant ones. Pefloxacin-d3 facilitates method development and validation for such assays, particularly for determining minimum inhibitory concentrations against clinically relevant pathogens like Escherichia coli [4].
Furthermore, Pefloxacin-d3 enables detailed investigation of drug-bacteria interactions at the molecular level. As a DNA gyrase inhibitor that prevents bacterial DNA replication, pefloxacin's mechanism can be studied using its deuterated form to elucidate target binding kinetics and residence time. The deuterium label provides a distinct signature that allows researchers to distinguish between bound and unbound drug fractions in complex biological systems. This application is particularly valuable for studying target site penetration in Gram-negative bacteria where outer membrane permeability and efflux mechanisms significantly impact antibiotic efficacy. The ability to track Pefloxacin-d3 alongside its active metabolite, norfloxacin, offers additional dimensions for understanding the pharmacological activity of this fluoroquinolone in various infection models [6] [7].
Table 2: Research Applications of Pefloxacin-d3 in Antibacterial Studies
Research Domain | Specific Application | Analytical Methodology | Key Insights Enabled |
---|---|---|---|
Drug Distribution | Tissue penetration kinetics | LC-MS/MS quantification | Quantification of tissue-to-plasma ratios in lung/kidney; Intracellular accumulation studies |
Metabolic Studies | Metabolic stability assessment | Isotope ratio analysis | Hepatic transformation kinetics; N-demethylation pathways |
Antimicrobial Susceptibility | Rapid MIC determination | MALDI-TOF with D₂O labeling | Detection of lipid synthesis inhibition in susceptible strains; Resistance mechanism elucidation |
Drug Interaction Studies | Protein binding displacement | Equilibrium dialysis with isotopic detection | Competition with theophylline/cimetidine; Impact of hepatic impairment |
Bacterial Uptake | Target site penetration | Bacterial cell fractionation with MS detection | DNA gyrase binding kinetics; Efflux pump effects |
The metabolic stability assessment of pefloxacin is another key application area for Pefloxacin-d3. The parent compound undergoes significant hepatic metabolism, primarily through N-demethylation to form norfloxacin (an active metabolite) and oxidation to pefloxacin N-oxide [6]. The deuteration at the N-methyl position directly influences this metabolic pathway, potentially altering the demethylation kinetics and enabling detailed studies of this biotransformation process. In patients with hepatic impairment, pefloxacin exhibits significantly altered pharmacokinetics, necessitating dosage adjustments [1] [7]. Pefloxacin-d3 serves as an essential tool for identifying and quantifying the metabolic pathways affected by liver dysfunction, providing insights into the mechanistic basis of altered drug clearance in this patient population. Similarly, it facilitates studies of drug-drug interactions at hepatic sites, particularly those involving cytochrome P450 inhibitors like cimetidine or substrates like theophylline, where pefloxacin is known to alter clearance rates [1] [2].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4